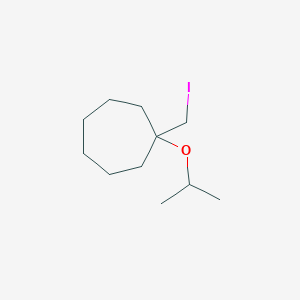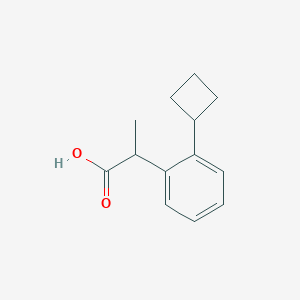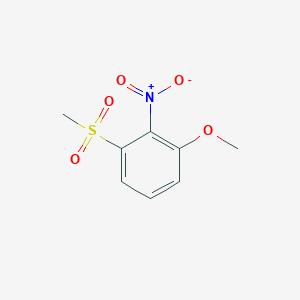
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid is a synthetic organic compound with the molecular formula C7H6F2O3S and a molecular weight of 208.18 g/mol This compound features a thiophene ring substituted with a methoxy group and a difluoroacetic acid moiety
Métodos De Preparación
The synthesis of 2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves coupling a suitable thiophene derivative with a difluoroacetic acid precursor.
Análisis De Reacciones Químicas
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoroacetic acid moiety to other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and difluoroacetic acid moiety contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies on its exact mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Comparación Con Compuestos Similares
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid can be compared with other similar compounds, such as:
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound also features a difluoroacetic acid moiety but has different substituents on the aromatic ring.
2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid: Similar in structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H6F2O3S |
|---|---|
Peso molecular |
208.18 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(5-methoxythiophen-2-yl)acetic acid |
InChI |
InChI=1S/C7H6F2O3S/c1-12-5-3-2-4(13-5)7(8,9)6(10)11/h2-3H,1H3,(H,10,11) |
Clave InChI |
HIVIUBWVMBHDFD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(S1)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)

![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)




![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)
![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)


